N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1251633-84-7
VCID: VC4366946
InChI: InChI=1S/C23H20N4O4/c1-15-6-3-4-7-18(15)21-25-22(31-26-21)19-8-5-13-27(23(19)29)14-20(28)24-16-9-11-17(30-2)12-10-16/h3-13H,14H2,1-2H3,(H,24,28)
SMILES: CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC
Molecular Formula: C23H20N4O4
Molecular Weight: 416.437

N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

CAS No.: 1251633-84-7

Cat. No.: VC4366946

Molecular Formula: C23H20N4O4

Molecular Weight: 416.437

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide - 1251633-84-7

Specification

CAS No. 1251633-84-7
Molecular Formula C23H20N4O4
Molecular Weight 416.437
IUPAC Name N-(4-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C23H20N4O4/c1-15-6-3-4-7-18(15)21-25-22(31-26-21)19-8-5-13-27(23(19)29)14-20(28)24-16-9-11-17(30-2)12-10-16/h3-13H,14H2,1-2H3,(H,24,28)
Standard InChI Key QNJWTEIQCIXQER-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is defined by three core components:

  • Pyridine ring: Substituted at the 3-position with a 1,2,4-oxadiazol-5-yl group.

  • Oxadiazole ring: Linked to an o-tolyl (2-methylphenyl) group at the 3-position.

  • Acetamide side chain: Connected to the pyridine nitrogen and terminated with a 4-methoxyphenyl group .

The SMILES notation (CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC) and InChIKey (QNJWTEIQCIXQER-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. The presence of electron-withdrawing (oxadiazole) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1251633-84-7
Molecular FormulaC23H20N4O4
Molecular Weight416.437 g/mol
IUPAC NameN-(4-methoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
SMILESCC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound’s synthesis remain proprietary, analogous oxadiazole-containing molecules are typically synthesized via:

  • Cyclocondensation: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions.

  • Coupling Reactions: Formation of the acetamide linkage through nucleophilic acyl substitution between activated carbonyl intermediates and 4-methoxyaniline.

A hypothetical route involves:

  • Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid.

  • Coupling with 2-aminopyridine to form the pyridinone core.

  • Acetylation with chloroacetyl chloride, followed by reaction with 4-methoxyaniline.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring the oxadiazole forms exclusively at the 5-position.

  • Yield Optimization: Reported yields for similar compounds range from 30–60%, necessitating chromatographic purification.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Expected peaks include:

    • 1670–1650 cm⁻¹ (C=O stretch, acetamide)

    • 1600 cm⁻¹ (C=N stretch, oxadiazole).

  • NMR (hypothetical):

    • ¹H NMR: δ 2.4 (s, 3H, o-tolyl CH3), δ 3.8 (s, 3H, OCH3), δ 5.1 (s, 2H, CH2CO).

Table 2: Experimental and Predicted Properties

PropertyValue/DescriptionSource
Melting PointNot reported
SolubilityLow aqueous solubility; soluble in DMSO, DMF
logPPredicted 3.1 (moderate lipophilicity)

Biological Activity and Applications

Materials Science Applications

The conjugated π-system (pyridine-oxadiazole) may enable:

  • Organic semiconductors: Charge carrier mobility ~10⁻³ cm²/V·s (theoretical).

  • Fluorescent probes: Emission in the 450–500 nm range.

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